3-Hydroxy-2,4-diiodobenzaldehyde
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Description
Scientific Research Applications
Organic Synthesis and Catalysis
Hydroxybenzaldehydes are key intermediates in organic synthesis. For instance, they react smoothly with various alkynes, alkenes, or allenes in the presence of a rhodium catalyst system to give corresponding alkenoylphenols, showcasing their utility in creating complex organic molecules (Kokubo et al., 1999). Similarly, their halogenated derivatives, like 3-Hydroxy-2,4-diiodobenzaldehyde, could offer unique reactivity due to the presence of iodine, facilitating novel cross-coupling reactions and synthesis pathways.
Biomedical Applications
The vasculoprotective effects of hydroxybenzaldehydes have been demonstrated, showing potential as therapeutic agents against vascular diseases. For example, 3-Hydroxybenzaldehyde prevented vascular smooth muscle cells proliferation and endothelial cells inflammation, highlighting its potential in treating cardiovascular diseases (Kong et al., 2016). Given the structural similarity, 3-Hydroxy-2,4-diiodobenzaldehyde could be explored for similar vasculoprotective or anti-inflammatory effects.
Material Science and Polymer Chemistry
Hydroxybenzaldehyde derivatives have been used to modify polymers and create novel materials. For example, a study on 3,4-Dihydroxybenzaldehyde demonstrated its use in fabricating collagen-catechol hydrogels, which showed increased thermal stability and mechanical strength, along with favorable biocompatibility (Duan et al., 2018). The iodinated derivative, 3-Hydroxy-2,4-diiodobenzaldehyde, could similarly contribute to the development of advanced materials with unique properties, such as enhanced cross-linking capabilities or antimicrobial activity.
Electrochemistry and Sensing
The electrochemical properties of hydroxybenzaldehydes have been explored for their potential in sensing and catalysis. Electropolymerized films of dihydroxybenzaldehydes have shown catalytic activity towards the oxidation of NADH, indicating their applicability in biosensing and enzymatic reactions (Pariente et al., 1994). The specific electrochemical behavior of 3-Hydroxy-2,4-diiodobenzaldehyde could be investigated for developing novel electrocatalysts or sensors with high specificity and sensitivity.
properties
IUPAC Name |
3-hydroxy-2,4-diiodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLTXKSQZIRHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)I)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,4-diiodobenzaldehyde |
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